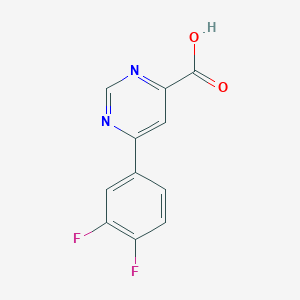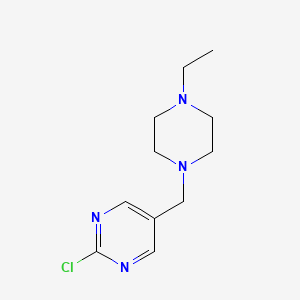
1-(1-Ethoxyethenyl)-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Ethoxyethenyl)-4-nitrobenzene is an organic compound characterized by the presence of an ethoxyethenyl group attached to a nitrobenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Ethoxyethenyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzaldehyde with ethyl vinyl ether in the presence of a base, such as sodium ethoxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Ethoxyethenyl)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The ethoxyethenyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of 1-(1-Ethoxyethenyl)-4-aminobenzene.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
1-(1-Ethoxyethenyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-Ethoxyethenyl)-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The ethoxyethenyl group can also participate in electrophilic and nucleophilic reactions, contributing to the compound’s reactivity.
Comparaison Avec Des Composés Similaires
1-(1-Ethoxyethenyl)-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
1-(1-Ethoxyethenyl)-4-chlorobenzene: Contains a chlorine atom instead of a nitro group.
1-(1-Ethoxyethenyl)-4-methylbenzene: Contains a methyl group instead of a nitro group.
Uniqueness: 1-(1-Ethoxyethenyl)-4-nitrobenzene is unique due to the presence of both an ethoxyethenyl group and a nitro group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
59938-04-4 |
|---|---|
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
1-(1-ethoxyethenyl)-4-nitrobenzene |
InChI |
InChI=1S/C10H11NO3/c1-3-14-8(2)9-4-6-10(7-5-9)11(12)13/h4-7H,2-3H2,1H3 |
Clé InChI |
FXCHFIFKAXHQLV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=C)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B13988266.png)



![4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B13988301.png)
![4-[(Cyclopentyloxy)methyl]benzenemethanamine](/img/structure/B13988304.png)





